
Beta-Amyloid (17-28)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (17-28) is a useful research compound. Molecular weight is 1325.5. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-28) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Alzheimer's Disease Pathogenesis
Beta-Amyloid peptides, particularly Aβ(1-42) and its fragments like Aβ(17-28), are central to the amyloid cascade hypothesis, which posits that the accumulation of Aβ leads to neurodegeneration in Alzheimer's disease. The aggregation of Aβ into oligomers and fibrils is believed to disrupt neuronal function and promote cell death. Research indicates that Aβ(17-28) can enhance the aggregation of full-length Aβ peptides, suggesting its importance in the formation of amyloid plaques .
Biomarker Potential
Recent studies have identified that specific forms of Aβ, including dimers and oligomers containing residues 17-28, may serve as biomarkers for Alzheimer's disease. The detection of these species could provide insights into disease progression and enable early diagnosis. For instance, cross-linked dimers of Aβ(17-28) have been associated with neurotoxicity and may reflect pathological changes in the brain .
A. Targeting Aggregation
Beta-Amyloid (17-28) has been investigated as a target for therapeutic interventions aimed at inhibiting Aβ aggregation. Compounds that can disrupt the formation of toxic oligomers or promote their clearance from the brain are being explored. For example, small molecules and peptides that mimic or inhibit Aβ(17-28) interactions are being developed to reduce plaque formation and associated neurotoxicity .
B. Immunotherapy Approaches
Immunotherapeutic strategies targeting specific epitopes within the Aβ sequence, including residues 17-28, are under investigation. These approaches involve designing vaccines or monoclonal antibodies that can selectively bind to aggregated forms of Aβ, promoting their clearance by the immune system .
Experimental Models
Transgenic mouse models expressing human amyloid precursor protein (APP) have been instrumental in studying the effects of Beta-Amyloid (17-28). These models help elucidate the dynamics of Aβ aggregation and its impact on synaptic function and cognitive decline. Research has shown that alterations in the levels of specific Aβ fragments correlate with behavioral deficits in these models .
Case Study 1: Detection of Cross-linked Dimers
A study identified neurotoxic cross-linked amyloid-beta dimers involving residues 17-28 using mass spectrometry. This research highlighted the potential for these dimers as biomarkers for Alzheimer's disease progression and their role in mediating neurotoxicity .
Case Study 2: Therapeutic Intervention
In a preclinical trial, a novel peptide designed to inhibit Aβ(17-28) aggregation demonstrated efficacy in reducing plaque burden in transgenic mice. The treatment resulted in improved cognitive performance on memory tasks, suggesting a promising avenue for therapeutic development targeting this specific fragment .
特性
分子量 |
1325.5 |
---|---|
配列 |
LVFFAEDVGSNK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。